molecular formula C11H14FNO2 B13619887 Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate

Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate

Cat. No.: B13619887
M. Wt: 211.23 g/mol
InChI Key: BMGFDRVWNOZRIM-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate is an organic compound that belongs to the class of phenylpropanoates. This compound is characterized by the presence of a fluorophenyl group, a methylamino group, and a propanoate ester. It is of interest in various fields of chemistry and pharmacology due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, methylamine, and a suitable esterifying agent.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.

    Reduction: The imine is then reduced to form the corresponding amine.

    Esterification: The final step involves esterification of the amine with a propanoic acid derivative to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of 2-(4-fluorophenyl)-2-(methylamino)propanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects and toxicity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-2-(methylamino)propanoate
  • Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate
  • Methyl 2-(4-methylphenyl)-2-(methylamino)propanoate

Uniqueness

Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate

InChI

InChI=1S/C11H14FNO2/c1-11(13-2,10(14)15-3)8-4-6-9(12)7-5-8/h4-7,13H,1-3H3

InChI Key

BMGFDRVWNOZRIM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(=O)OC)NC

Origin of Product

United States

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